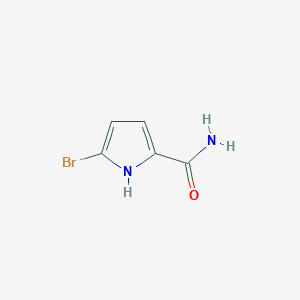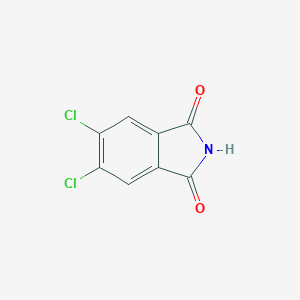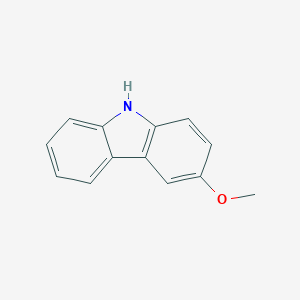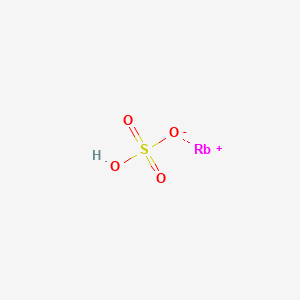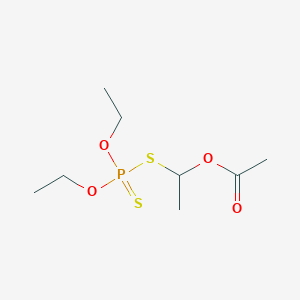
1-Diethoxyphosphinothioylsulfanylethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethoxyphosphinothioylsulfanylethyl acetate, also known as DTPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTPS is a phosphorus-containing compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.
作用機序
1-Diethoxyphosphinothioylsulfanylethyl acetate has been shown to exert its effects through a variety of mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These mechanisms have been implicated in a range of physiological processes, including inflammation, cell proliferation, and apoptosis.
生化学的および生理学的効果
1-Diethoxyphosphinothioylsulfanylethyl acetate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects have been attributed to the compound's ability to modulate cellular signaling pathways and inhibit certain enzymes.
実験室実験の利点と制限
One of the major advantages of using 1-Diethoxyphosphinothioylsulfanylethyl acetate in scientific research is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 1-Diethoxyphosphinothioylsulfanylethyl acetate in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on 1-Diethoxyphosphinothioylsulfanylethyl acetate, including the development of new drugs and therapies for a range of diseases and conditions, the investigation of the compound's potential toxicity, and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 1-Diethoxyphosphinothioylsulfanylethyl acetate is a promising candidate for a range of scientific research applications, with a variety of potential biochemical and physiological effects. While there are some limitations to its use in lab experiments, the compound's potential for the development of new drugs and therapies makes it an exciting area of research for the future.
合成法
1-Diethoxyphosphinothioylsulfanylethyl acetate can be synthesized through a multistep reaction process that involves the reaction of ethyl acetoacetate with phosphorus pentasulfide, followed by the addition of diethyl chlorophosphate. The resulting product is then treated with sodium ethoxide to yield 1-Diethoxyphosphinothioylsulfanylethyl acetate.
科学的研究の応用
1-Diethoxyphosphinothioylsulfanylethyl acetate has been studied for its potential applications in a range of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most promising areas of research for 1-Diethoxyphosphinothioylsulfanylethyl acetate is in the development of new drugs and therapies for a variety of diseases and conditions.
特性
CAS番号 |
18327-68-9 |
|---|---|
製品名 |
1-Diethoxyphosphinothioylsulfanylethyl acetate |
分子式 |
C8H17O4PS2 |
分子量 |
272.3 g/mol |
IUPAC名 |
1-diethoxyphosphinothioylsulfanylethyl acetate |
InChI |
InChI=1S/C8H17O4PS2/c1-5-10-13(14,11-6-2)15-8(4)12-7(3)9/h8H,5-6H2,1-4H3 |
InChIキー |
OWUNMPJBOUOTHF-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SC(C)OC(=O)C |
正規SMILES |
CCOP(=S)(OCC)SC(C)OC(=O)C |
同義語 |
Phosphorodithioic acid O,O-diethyl S-(1-acetoxyethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



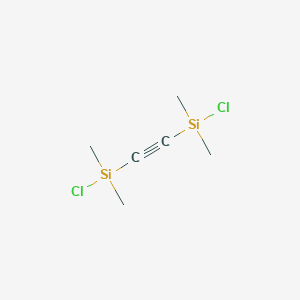
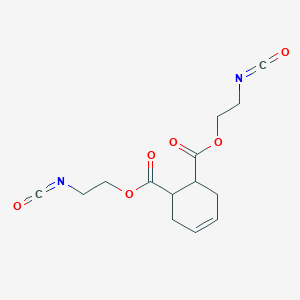
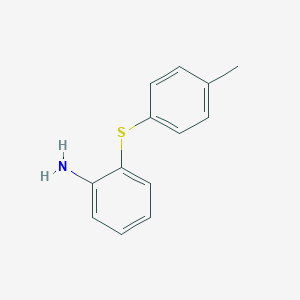
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
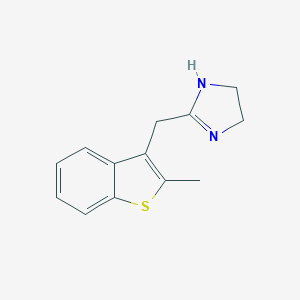
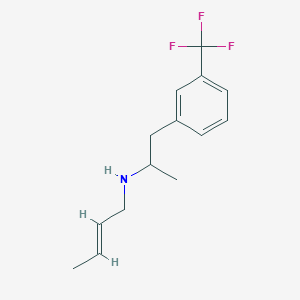
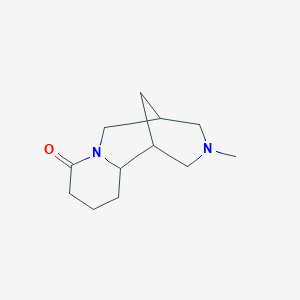
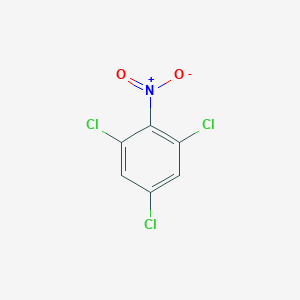
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
